N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

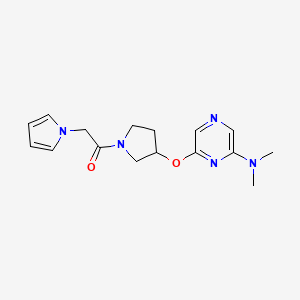

N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide, also known as APhP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APhP is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Antitumor and Antimicrobial Applications

Pyrimidine derivatives exhibit a wide range of biological activities, including antitumor and antimicrobial effects. For instance, compounds with pyrimidine cores have shown significant therapeutic activity against various human tumor cell lines, including hepatocellular carcinoma, colon cancer, and breast cancer, indicating their potential as antitumor agents (Masaret, 2021). Additionally, some pyrimidine derivatives have demonstrated good antibacterial and antifungal activities, comparable to standard reference drugs (Hossan et al., 2012), underscoring their utility in addressing microbial resistance.

Anti-inflammatory and Analgesic Properties

The structural versatility of pyrimidine derivatives allows for the synthesis of compounds with potential analgesic and anti-inflammatory properties. Studies on novel pyrimidine analogues have revealed their effectiveness as analgesic and antipyretic agents, highlighting their importance in the development of new therapeutic agents for pain and inflammation management (Reddy et al., 2014).

Selective Inhibition of Kinase Activity

Pyrimidine derivatives have been identified as selective inhibitors of specific kinases, showing promise in targeted cancer therapy. For example, certain pyrimidine compounds have been developed as selective inhibitors of the Src/Abl kinase, demonstrating potent antitumor activity in preclinical assays and offering a potential therapeutic strategy for treating various cancers (Lombardo et al., 2004).

HIV Integrase Inhibition

The fight against HIV has benefited from the discovery of pyrimidine derivatives that inhibit HIV integrase, a key enzyme in the viral replication process. These compounds have shown potent, selective inhibition of HIV integrase, coupled with good pharmacokinetic profiles in preclinical species, paving the way for the development of new antiretroviral drugs (Summa et al., 2006).

Mécanisme D'action

Target of Action

It’s structurally similar to 3-acetamidophenylboronic acid , which is known to be involved in Suzuki-Miyaura coupling reactions .

Mode of Action

Based on the structural similarity to 3-acetamidophenylboronic acid, it can be hypothesized that it may interact with its targets through a similar mechanism, possibly involving the formation of carbon-carbon bonds via suzuki-miyaura coupling .

Biochemical Pathways

Compounds like 3-acetamidophenylboronic acid are known to participate in suzuki-miyaura coupling reactions, which are key in various synthetic processes .

Result of Action

Based on its structural similarity to 3-acetamidophenylboronic acid, it may be involved in the formation of carbon-carbon bonds via suzuki-miyaura coupling, which could have various downstream effects depending on the specific context .

Propriétés

IUPAC Name |

N-(3-acetamidophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-8(18)16-9-3-2-4-10(5-9)17-13(20)11-6-12(19)15-7-14-11/h2-7H,1H3,(H,16,18)(H,17,20)(H,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHRUEDWNVSXNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2893363.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2893370.png)

![[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2893377.png)

![Ethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2893378.png)